2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-amino-1H-pyrazole with 3-chloropyridine-2-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat transfer. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction parameters, thereby improving the overall efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carboxamide
- 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-methanol
Uniqueness
Compared to its analogs, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C9H7N5 |
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Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N5/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14/h1-3,5-6H,11H2 |
InChI Key |
MZAYHZMRYJUWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N |
Origin of Product |
United States |
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